Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate
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Overview
Description
Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a trifluoromethyl group, which enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be achieved using reagents like CF₃SO₂Na under metal-free conditions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by trifluoromethylation and esterification, using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ester derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate pathways related to inflammation, apoptosis, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-3-carboxylate: Another indole derivative with similar structural features.
Trifluoromethylated indoles: Compounds like 2-trifluoromethylindole.
Uniqueness
Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate is unique due to its specific trifluoromethyl and ester groups, which confer enhanced stability and biological activity compared to other indole derivatives .
Properties
CAS No. |
80019-60-9 |
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Molecular Formula |
C14H10F3NO3 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethyl)-4H-furo[3,2-b]indole-2-carboxylate |
InChI |
InChI=1S/C14H10F3NO3/c1-2-20-13(19)11-6-10-12(21-11)8-4-3-7(14(15,16)17)5-9(8)18-10/h3-6,18H,2H2,1H3 |
InChI Key |
RJMGQZNEXRQOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C3=C(N2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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